2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C9H14N4O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(oxolan-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H14N4O/c1-3-7(14-6-1)8-11-9-10-4-2-5-13(9)12-8/h7H,1-6H2,(H,10,11,12) |
InChI Key |
MRFLMMRZRCXSOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN3CCCNC3=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Route
A key step is the cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione or related diketones in acetic acid under reflux conditions. This reaction yields ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate intermediates, which can be hydrolyzed under basic conditions to the corresponding acids. These acids are then converted to acyl chlorides using chlorinating agents such as phosphorus oxychloride.
One-Step Regioselective Synthesis
Efficient one-step syntheses have been developed involving the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. These methods yield 7-aryl-5-methyl- or 5-aryl-7-methyl-2-amino-triazolo[1,5-a]pyrimidines with excellent regioselectivity and good yields. This approach is useful for preparing biologically active compounds based on the triazolo[1,5-a]pyrimidine scaffold.
Functional Group Transformations and Coupling
The acyl chloride intermediates formed can be reacted with various nucleophiles such as amines or thiols to yield amide or thioether derivatives. For example, coupling with carboxamide derivatives or thiols in solvents like DMF or ethanol under reflux conditions leads to functionalized triazolo[1,5-a]pyrimidines. Aminomethylation reactions with secondary amines and formaldehyde further diversify the substitution pattern.
Use of Gewald Reaction and Cyclization
In some syntheses, the Gewald reaction is employed to introduce heterocyclic moieties, followed by cyclization steps in acetic anhydride at elevated temperatures to form tricyclic derivatives. This method allows incorporation of additional ring systems and functional groups, enhancing biological activity.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclocondensation | Ethyl 5-amino-1,2,4-triazole-3-carboxylate + 1-phenylbutane-1,3-dione, AcOH, reflux, 30 h | 88 | Mixture of ester and acetylated products formed |
| Hydrolysis | Basic hydrolysis of ester | High | Converts esters to acids |
| Chlorination | Phosphorus oxychloride, reflux, 3 h | 94 | Formation of acyl chloride intermediate |
| Coupling with amines | Amine, isopropanol, 50°C, 3 h | 87-93 | Formation of anilino derivatives |
| Thiol substitution | (Furan-2-yl)methanethiol, NaH, DMF, 50°C, 0.5 h | 80-85 | Formation of thioether derivatives |
| Aminomethylation | Secondary amine, formaldehyde, AcOH, 50°C, 4 h | 45-80 | Final functionalization step |
Summary of Key Research Findings
- The cyclocondensation of aminotriazoles with diketones under acidic reflux is a robust method to form the triazolo[1,5-a]pyrimidine core with oxolane substituents introduced via diketone precursors.
- One-step regioselective syntheses provide efficient access to substituted triazolo[1,5-a]pyrimidines with high yields and selectivity, facilitating rapid generation of compound libraries for biological screening.
- Post-cyclization functionalization through acyl chloride intermediates enables diverse substitutions, including amides and thioethers, expanding the chemical space of derivatives.
- The Gewald reaction and subsequent cyclization offer routes to more complex fused ring systems incorporating the triazolo[1,5-a]pyrimidine scaffold.
- These synthetic strategies have been validated by multiple research groups and applied in the development of compounds with antiviral and antitumor activities, demonstrating their practical utility.
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound's unique structure contributes to its diverse pharmacological activities, including:
- Anti-inflammatory Effects : Research indicates that compounds in this class can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that 2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine may exhibit antiproliferative effects against various cancer cell lines due to its ability to interfere with cellular signaling pathways involved in tumor growth and survival.
- Antimicrobial Properties : The compound shows promise as an antimicrobial agent against certain bacterial strains, which could be beneficial in developing new antibiotics.
Case Studies
Several studies have explored the applications of 2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine:
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory potential of various triazolo-pyrimidine derivatives. Results indicated that the presence of the oxolane ring significantly enhanced the compounds' ability to reduce inflammation markers in vitro and in vivo models.
- Anticancer Research : In one investigation focusing on the effects of triazolo-pyrimidines on cancer cells, 2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.
- Antimicrobial Studies : Another study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed a notable reduction in bacterial growth at varying concentrations of the compound, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with various molecular targets. For instance, it has been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation, making it a potential anticancer agent . The compound binds to the active site of the enzyme, disrupting its function and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Structural and Functional Modifications
The biological activity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is highly dependent on substituent positions (2-, 5-, 6-, or 7-) and their chemical nature. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Anticancer Activity
- 2-(Oxolan-2-yl) derivative: Limited data exist, but its oxygen-rich substituent may improve solubility compared to lipophilic analogs like 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl derivatives. The latter exhibit IC₅₀ values in the nanomolar range against tumor xenografts via tubulin polymerization promotion and vinca alkaloid competition .
- Compound 19 (Zhao et al., 2007) : A 7-amine-substituted analog showed IC₅₀ values of 6.1–12.3 µM against HT-1080 and Bel-7402 cell lines . The oxolan group’s electron-donating effects might alter binding kinetics compared to halogen or CF₃ groups.
Antimalarial Activity
- 2-(Trifluoromethyl) derivatives: Designed as mefloquine bioisosteres, these compounds showed poor antiplasmodial activity despite PfDHODH inhibition .
Herbicidal Activity
- 2-Sulfonamide derivatives : Exhibited herbicidal activity via acetolactate synthase inhibition, similar to sulfonylureas . The oxolan derivative’s lack of sulfonamide groups likely precludes herbicidal utility but may redirect applications to pharmaceuticals.
Vasodilatory Activity
- 5,7-Dimethyl-2-(p-bromobenzylthio): Achieved 100% inhibition of norepinephrine-induced vascular contraction at 10⁻⁴ M . The oxolan group’s smaller size and oxygen atom may reduce steric hindrance compared to bulky benzylthio substituents.
Physicochemical Properties
Table 2: Physicochemical Comparison
Structure-Activity Relationships (SAR)
- Position 2: Critical for target selectivity. Sulfonamides (herbicidal) , CF₃ (antimalarial) , and oxolan (unknown) groups demonstrate functional versatility.
- Position 5/7 : Aromatic or alkyl groups (e.g., phenyl, CH₃) enhance anticancer activity , while amines or carboxylic acids modulate solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
